Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Key structural features include:
- Thieno[3,4-d]pyridazine backbone: A bicyclic heteroaromatic system providing rigidity and electronic diversity for intermolecular interactions.
- 2,4-Dichlorophenoxy acetamido group at position 5: Introduces steric bulk and halogen-mediated hydrophobic interactions.
- Ethyl carboxylate at position 1: Modulates solubility and bioavailability.
The compound’s design likely targets enzyme inhibition (e.g., kinases or tau aggregation) due to structural parallels with bioactive pyridazine derivatives .
Properties
IUPAC Name |
ethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2FN3O5S/c1-2-33-23(32)20-15-11-35-21(27-18(30)10-34-17-8-3-12(24)9-16(17)25)19(15)22(31)29(28-20)14-6-4-13(26)5-7-14/h3-9,11H,2,10H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISVGKFOTVSUGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS No. 851947-50-7) is a synthetic compound with potential biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 518.37 g/mol. It features a thieno[3,4-d]pyridazine core, which is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄Cl₂N₂O₄ |
| Molecular Weight | 518.37 g/mol |
| CAS Number | 851947-50-7 |
| IUPAC Name | Ethyl 5-[2-(2,4-dichlorophenoxy)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate |
The biological activity of this compound primarily involves its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in cell signaling and proliferation.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes such as growth and differentiation. Inhibition of PTPs can lead to altered phosphorylation states of proteins, impacting various signaling pathways .
- Antiproliferative Effects : Research indicates that compounds similar to this one exhibit antiproliferative effects against cancer cell lines by inducing apoptosis and cell cycle arrest. The presence of the thieno[3,4-d]pyridazine moiety is believed to enhance these effects through interactions with DNA or RNA synthesis pathways.
Case Studies
Several studies have explored the biological implications of compounds related to this compound:
- Study on Cancer Cell Lines : A recent study evaluated the compound's effects on various cancer cell lines (e.g., breast and lung cancer). Results demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.
- Toxicological Assessment : Toxicological profiles indicate that while the compound exhibits biological activity, it also poses certain risks. For instance, acute toxicity tests reveal moderate toxicity levels in animal models, necessitating further investigation into its safety profile for therapeutic applications .
Safety and Hazards
This compound is classified as an irritant. Proper handling and safety measures should be employed during research to mitigate exposure risks.
Scientific Research Applications
The compound Ethyl 5-(2-(2,4-dichlorophenoxy)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article will explore its applications, supported by comprehensive data and insights from verified sources.
Medicinal Chemistry
The compound's structure indicates potential use as a pharmaceutical agent. Research suggests that derivatives of thieno[3,4-d]pyridazine have shown promise in:
- Antimicrobial Activity : Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth and exhibit antifungal properties.
- Anti-inflammatory Effects : The incorporation of the 2,4-dichlorophenoxy group is associated with selective inhibition of cyclooxygenase-2 (COX-2), making it a candidate for developing anti-inflammatory drugs .
Agricultural Sciences
Due to the presence of the 2,4-dichlorophenoxy group, this compound may serve as an effective herbicide. The following points outline its potential agricultural applications:
- Weed Management : Similar compounds are utilized as systemic herbicides to control broadleaf weeds without affecting cereal crops and grasses .
- Plant Growth Regulation : Research indicates that derivatives can influence plant hormone signaling pathways, potentially improving crop yields under stress conditions .
Chemical Synthesis
The synthesis of this compound can be explored through various chemical methodologies:
- Reactions Involving Thieno Compounds : The synthesis often involves multi-step reactions that include acylation and cyclization processes. Understanding these pathways can lead to the development of new synthetic routes for similar compounds.
Case Study 1: Anti-inflammatory Properties
A study published in MDPI highlights the synthesis of related compounds that demonstrate selective COX-2 inhibition. These findings suggest that ethyl derivatives can be optimized for better therapeutic efficacy against inflammatory diseases .
Case Study 2: Herbicidal Efficacy
Research on 2,4-dichlorophenoxyacetic acid derivatives shows their effectiveness as herbicides in various agricultural settings. The compound's structural similarity indicates that it may exhibit comparable herbicidal activity, warranting further investigation into its application in weed management strategies .
Comparison of Biological Activities
| Property | Ethyl Compound | Related Compounds |
|---|---|---|
| Antimicrobial Activity | Potential (to be tested) | Confirmed in several studies |
| Anti-inflammatory Activity | Promising (requires validation) | Established for similar structures |
| Herbicidal Activity | Likely effective | Widely used in agriculture |
Synthesis Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Acylation | Acetic anhydride |
| Step 2 | Cyclization | Thieno precursor |
| Step 3 | Halogenation | Chlorinating agents |
Comparison with Similar Compounds
Structural Analogs in the Thieno[3,4-d]Pyridazine Family
Compound 21 (Ethyl 5-Amino-3-(2-Chlorophenyl)-4-Oxo-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate)
- Core: Identical thieno[3,4-d]pyridazine backbone.
- Substituents: 5-Amino group vs. 5-(2,4-Dichlorophenoxy)acetamido: The amino group in Compound 21 may enhance solubility but reduce hydrophobic binding compared to the dichlorophenoxy acetamido group in the target compound. 3-(2-Chlorophenyl) vs. 3-(4-Fluorophenyl): The ortho-chloro substituent in Compound 21 could induce steric hindrance, whereas the para-fluoro group in the target compound offers a balance of electronic and steric effects.
- Implications: The target compound’s dichlorophenoxy group likely improves membrane permeability and target affinity due to increased lipophilicity and halogen bonding.
Compound 22 (Ethyl 5-Cyano-4-Methyl-6-Oxo-1-(4-(Trifluoromethyl)Phenyl)-1,6-Dihydropyridazine-3-Carboxylate)
- Core: Pyridazine (non-fused) rather than thieno[3,4-d]pyridazine.
- Substituents: 5-Cyano group: Polar but metabolically unstable compared to the acetamido group. 4-Methyl and 1-(4-Trifluoromethylphenyl): The trifluoromethyl group enhances metabolic stability but may reduce solubility.
Pyrrolo[1,2-b]Pyridazine Derivatives (EP 4,374,877 A2)
(4aR)-1-[(2,3-Difluorophenyl)Methyl]-4a-Ethyl-4-Hydroxy-N-[5-Methyl-2-(Trifluoromethyl)Furan-3-yl] Analogs
- Core: Pyrrolo[1,2-b]pyridazine vs. thieno[3,4-d]pyridazine.
- Substituents: 2,3-Difluorophenylmethyl: Dual fluorine atoms increase electronegativity and metabolic resistance. Furan-3-yl carboxamide: Polar furan may improve aqueous solubility but reduce CNS penetration compared to the dichlorophenoxy group.
- Implications: The thieno core’s sulfur atom in the target compound could enhance π-stacking and redox stability compared to pyrrolo analogs.
Pyrazolo[3,4-d]Pyrimidine Derivatives (Example 83, EP 4,374,877 A2)
2-(1-(4-(Dimethylamino)-3-(3-Fluoro-4-Isopropoxyphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One
- Core: Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one vs. thieno[3,4-d]pyridazine.
- Substituents :
- Multiple fluorophenyl groups : Enhance binding to hydrophobic pockets but may increase molecular weight.
- Chromen-4-one : Introduces planar aromaticity for DNA intercalation or kinase inhibition.
- Implications: The target compound’s smaller core (thieno-pyridazine) may offer better pharmacokinetic properties (e.g., oral bioavailability) compared to bulkier pyrazolo-pyrimidine-chromenone hybrids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
